D2 Dopamine Receptor Affinity: Clorotepine vs. Zotepine, Chlorprothixene, and Clotiapine
Clorotepine binds the human dopamine D2 receptor with a Ki of 0.68 nM (pKi 9.17), representing 3.4-fold higher affinity than zotepine (Ki 2.3 nM), 4.4-fold higher than chlorprothixene (Ki 2.96 nM), and 6.3-fold higher than clotiapine (Ki 4.3 nM) [1] [2]. This subnanomolar D2 potency places clorotepine among the highest-affinity D2 antagonists in the tricyclic antipsychotic class.
| Evidence Dimension | D2 dopamine receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 0.68 nM (pKi 9.17, human D2, ChEMBL-assayed) |
| Comparator Or Baseline | Zotepine Ki = 2.3 nM; Chlorprothixene Ki = 2.96 nM; Clotiapine Ki = 4.3 nM |
| Quantified Difference | 3.4-fold vs. zotepine; 4.4-fold vs. chlorprothixene; 6.3-fold vs. clotiapine |
| Conditions | Clorotepine: human recombinant D2 receptor, radioligand binding assay (ChEMBL/DrugCentral); Zotepine: human D2 receptor binding (Tocris/R&D Systems); Chlorprothixene: human D2 receptor binding (MedChemExpress); Clotiapine: D2 receptor binding (familydoctor.cn / published literature). |
Why This Matters
For D2-targeted screening campaigns or receptor occupancy studies, clorotepine provides a significantly higher-affinity reference standard, enabling detection of competitive displacement at lower test concentrations and reducing potential false negatives in antagonist screens.
- [1] DrugCentral. Clorotepine DrugCard 3912. D(2) dopamine receptor Ki 9.17 (pKi). Source: ChEMBL. Accessed 2026. View Source
- [2] FamilyDoctor.cn. 氯噻平 (Clotiapine): D2 receptor affinity Ki = 4.3 nM, 5-HT2A Ki = 16 nM. 2025. View Source
